Compound Description: SCH 66712 is a potent mechanism-based inhibitor of cytochrome P450 2D6 (CYP2D6) [, ]. It exhibits type I binding spectra with a Ks of 0.39 ± 0.10 μM and a partition ratio of ~3, indicating potent inactivation. SCH 66712 also inhibits CYP3A4, CYP2C9, and CYP2C19, albeit at higher concentrations []. Metabolic studies indicate the phenyl group on the imidazole ring of SCH 66712 undergoes oxidation and could lead to the formation of a reactive metabolite, potentially a methylene quinone, contributing to CYP2D6 inactivation [].
Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation []. It dose-dependently decreases the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells without significant cytotoxicity. It affects the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis []. PPOA-N-Ac-2-Cl also attenuates CtsK protein levels and reduces bone resorption activity and F-actin ring formation.
Compound Description: Preladenant acts as a potent and selective adenosine A2A receptor antagonist with a Ki of 1.1 nM []. It exhibits over 1000-fold selectivity for the A2A receptor over other adenosine receptor subtypes. Preladenant attenuates hypolocomotion induced by the A2A receptor agonist CGS-21680, confirming its in vivo A2A receptor antagonism. Furthermore, it potentiates the effects of L-DOPA in Parkinson's disease models and shows antidepressant-like effects in behavioral despair tests.
Compound Description: DU 125530 acts as a selective and silent 5-HT1A receptor antagonist []. It exhibits potential in treating anxiety and mood disorders. In human studies, DU 125530 displayed dose-dependent occupancy of 5-HT1A receptors, reaching up to 72% at 2 hours post-dose, indicating its ability to effectively block these receptors in the brain.
Compound Description: AD-5423 is a novel antipsychotic agent that acts as a dopamine receptor antagonist []. It shows efficacy in suppressing hyperactivity induced by dopamine and antagonizes the effects of apomorphine and methamphetamine on neuronal firing rates. AD-5423 exhibits a reduced propensity to cause tardive dyskinesia and malignant syndrome compared to haloperidol, a typical antipsychotic.
Compound Description: This compound, referred to as compound 1 in the source paper, was investigated for its antihypertensive and calcium channel blocking activities. The (4S)-(+)-enantiomer of compound 1 displayed the active form, showing greater potency in reducing blood pressure in spontaneously hypertensive rats and inhibiting [3H]nimodipine binding to rat cardiac membrane homogenate compared to its enantiomer [].
Compound Description: DY-9760e is a novel calmodulin antagonist that has demonstrated neuroprotective effects in animal models of cerebral ischemia [, ]. Its mechanism of action involves inhibiting calmodulin, a Ca2+-binding protein that plays a crucial role in various cellular processes. In preclinical studies, DY-9760e suppressed brain edema formation, reduced blood-brain barrier permeability, and protected against neuronal damage.
Compound Description: DY-9836 is another calmodulin antagonist, structurally related to DY-9760e, that exhibits protective effects against phenylephrine-induced cardiomyocyte injury []. Its mechanism of action involves inhibiting calmodulin, thereby preventing the activation of downstream signaling pathways that contribute to cardiac damage. DY-9836 attenuates superoxide generation, NO production, and the breakdown of caveolin-3 and dystrophin in cardiomyocytes exposed to phenylephrine, ultimately reducing apoptosis.
Compound Description: Sch-350634 is a potent CCR5 antagonist developed as an HIV-1 entry inhibitor []. It demonstrates excellent oral bioavailability in preclinical models, making it a promising candidate for further development as an anti-HIV agent. Its mechanism of action involves blocking the interaction between the CCR5 receptor on immune cells and the HIV-1 envelope glycoprotein gp120, thereby preventing viral entry into the host cell.
Compound Description: WAY 100635 is a highly selective 5-HT1A receptor antagonist that has been extensively used as a pharmacological tool to study the role of 5-HT1A receptors in the central nervous system [, ]. Its high selectivity and potency make it a valuable tool for dissecting the complex functions of 5-HT1A receptors in various physiological and pathological conditions.
2-(4-Substituted-1-piperazinyl)benzimidazoles
Compound Description: This group of compounds was developed as H1-antihistaminic agents []. Within this series, derivatives with a 1-[2-(substituted-oxy)ethyl] group on the benzimidazole ring exhibited potent activity, indicating the importance of this structural feature for their efficacy.
Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist []. It exhibits a low intrinsic activity at these receptors and displays high selectivity over the serotonin transporter. GSK163090 is a promising candidate for treating depression and anxiety due to its favorable pharmacological profile and in vivo efficacy.
Compound Description: This series of compounds was designed and synthesized as potential anti-inflammatory agents targeting both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes []. They were evaluated for their ability to inhibit COX-1, COX-2, and LOX activities. Molecular docking simulations supported the experimental findings, providing insights into the structural basis of their interactions with these enzymes.
Compound Description: This class of compounds emerged from research focusing on developing inhibitors against the chikungunya virus (CHIKV) []. Optimization efforts aimed to improve potency and reduce cytotoxicity, leading to the identification of compound 6a with significantly enhanced antiviral activity and a favorable selectivity index.
Compound Description: This series of pyrido[2,3-d]pyrimidine derivatives was explored for their antibacterial activity []. Notably, compounds with an 8-ethyl or 8-vinyl substituent and an unsubstituted piperazinyl group at position 2 exhibited potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the potency of piromidic acid.
Compound Description: This group of pyrimidine derivatives was investigated for their antimicrobial activity []. Several compounds within this series, particularly those containing various substituents at positions 2 and 4 of the pyrimidine ring, demonstrated potent antibacterial activity, primarily against Gram-positive bacteria.
Compound Description: This series of compounds was designed as protoporphyrinogen oxidase (PPO) inhibitors []. These hybrids were designed by merging the structural features of known PPO inhibitors, pyrido[2,3-d]pyrimidine-2,4-diones, and benzoxazinones. Several of these hybrids exhibited enhanced inhibitory activity against tobacco PPO (mtPPO) and promising herbicidal activities compared to commercially available PPO inhibitors.
Compound Description: BOS172722 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint during mitosis []. It is currently in Phase 1 clinical trials for treating cancer. The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved its metabolic stability compared to earlier analogs, leading to its selection as a clinical candidate.
Compound Description: MCI-225 exhibits potent antidepressant activity []. It acts as a selective norepinephrine reuptake inhibitor and a 5-HT3 receptor antagonist. MCI-225 effectively reduces reserpine-induced hypothermia and potentiates yohimbine-induced lethality in mice, indicating its antidepressant-like effects. It also demonstrates efficacy in forced swimming tests in rats, suggesting its potential as a rapidly acting antidepressant.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.